Decuroside I
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Decuroside I can be synthesized through the extraction of N-butanol extracts from the crude drug Zi-Hua Qian-Hu, which is the root of Peucedanum decursivum Maxim . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Decuroside I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at specific positions on the coumarin ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions include various coumarin derivatives with modified biological activities .
Scientific Research Applications
Decuroside I has a wide range of scientific research applications, including:
Mechanism of Action
Decuroside I exerts its effects primarily through the inhibition of platelet aggregation. It targets specific receptors on the platelet surface, interfering with the signaling pathways involved in platelet activation and aggregation . This mechanism makes it a potential candidate for developing anti-coagulant therapies.
Comparison with Similar Compounds
- Decuroside II
- Decuroside III
- Decuroside IV
- Decuroside V
- Nodakenin
Comparison: Decuroside I is unique due to its specific glycoside structure, which imparts distinct biological activities compared to other similar compounds. While all these compounds share a common coumarin backbone, the variations in their glycoside moieties result in different pharmacological properties .
Properties
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDWCKBYROHJQ-SPOVLLSXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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